Dexpramipexole dihydrochloride
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Overview
Description
Dexpramipexole dihydrochloride is a synthetic amino-benzothiazole compound that has garnered significant interest in the medical and scientific communities. Initially developed for the treatment of amyotrophic lateral sclerosis, it has shown promise in reducing eosinophil counts, making it a potential treatment for eosinophil-associated diseases such as eosinophilic asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexpramipexole dihydrochloride can be synthesized through a chemoenzymatic method. The process involves the synthesis of key enantiomeric intermediates, specifically (S)- and ®-N-(6-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl) acetamide. These intermediates are obtained in good yields and high enantiomeric excess through two consecutive irreversible transesterifications catalyzed by Candida antarctica lipase type A .
Industrial Production Methods
The industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. The process typically includes the resolution of racemic mixtures and the use of biocatalysis to ensure the desired enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
Dexpramipexole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the benzothiazole ring.
Reduction: This reaction is essential for converting intermediate compounds into dexpramipexole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further processed to yield this compound .
Scientific Research Applications
Dexpramipexole dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzothiazole derivatives.
Biology: It is used to investigate the role of eosinophils in various diseases.
Medicine: It is being developed as a treatment for eosinophil-associated diseases, including eosinophilic asthma and hypereosinophilic syndrome
Mechanism of Action
Dexpramipexole dihydrochloride exerts its effects by targeting eosinophils. It inhibits the maturation of eosinophils, leading to a reduction in their numbers in the blood and tissues. This mechanism is particularly beneficial in treating eosinophil-associated diseases, where excessive eosinophils cause tissue and organ damage .
Comparison with Similar Compounds
Similar Compounds
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome.
Riluzole: A benzothiazole derivative used to treat amyotrophic lateral sclerosis.
Uniqueness
Dexpramipexole dihydrochloride is unique in its ability to selectively reduce eosinophil counts without significant toxicity. This property distinguishes it from other compounds like pramipexole and riluzole, which have different primary targets and therapeutic uses .
Properties
CAS No. |
908244-04-2 |
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Molecular Formula |
C10H21Cl2N3OS |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrate;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH.H2O/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H;1H2/t7-;;;/m1.../s1 |
InChI Key |
APVQOOKHDZVJEX-LSBIWMFESA-N |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
Canonical SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.O.Cl.Cl |
Origin of Product |
United States |
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